molecular formula C27H30N2O6 B12139709 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one

Cat. No.: B12139709
M. Wt: 478.5 g/mol
InChI Key: SHJFBXLTHHELOZ-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines several functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one involves multiple steps, each requiring specific reagents and conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or receptor binding.

    Medicine: The compound’s potential biological activity could lead to the development of new pharmaceuticals.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(Diethylamino)ethyl]-3-hydroxy-4-[(7-methoxybenzo[d]furan-2-yl)carbonyl]-5-(3-methoxyphenyl)-3-pyrrolin-2-one
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds

Properties

Molecular Formula

C27H30N2O6

Molecular Weight

478.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-3-(7-methoxy-1-benzofuran-2-carbonyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C27H30N2O6/c1-5-28(6-2)13-14-29-23(17-9-7-11-19(15-17)33-3)22(25(31)27(29)32)24(30)21-16-18-10-8-12-20(34-4)26(18)35-21/h7-12,15-16,23,31H,5-6,13-14H2,1-4H3

InChI Key

SHJFBXLTHHELOZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=C(O2)C(=CC=C3)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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